cBIMP

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

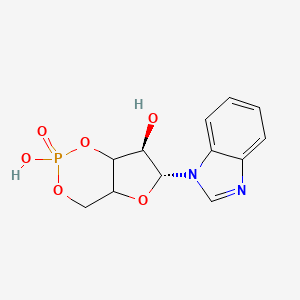

76461-19-3 |

|---|---|

分子式 |

C12H13N2O6P |

分子量 |

312.21 g/mol |

IUPAC 名称 |

(6R,7R)-6-(benzimidazol-1-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C12H13N2O6P/c15-10-11-9(5-18-21(16,17)20-11)19-12(10)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15H,5H2,(H,16,17)/t9?,10-,11?,12-/m1/s1 |

InChI 键 |

IAVPOTOUQLKMJA-RUJICJSRSA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=CC=CC=C43)O)OP(=O)(O1)O |

手性 SMILES |

C1C2C([C@H]([C@@H](O2)N3C=NC4=CC=CC=C43)O)OP(=O)(O1)O |

规范 SMILES |

C1C2C(C(C(O2)N3C=NC4=CC=CC=C43)O)OP(=O)(O1)O |

同义词 |

1 beta-D-ribofuranosylbenzimidazole cyclic 3',5'-phosphate cBIMP RBCP |

产品来源 |

United States |

Foundational & Exploratory

The Agonistic Mechanism of 5,6-DM-cBIMP on Phosphodiesterase 2 (PDE2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 5,6-dimethyl-1-(β-D-ribofuranosyl)benzimidazole-3',5'-cyclic monophosphate (5,6-DM-cBIMP), a potent and specific agonist of Phosphodiesterase 2 (PDE2). By binding to the regulatory GAF domains of PDE2, 5,6-DM-cBIMP allosterically enhances the enzyme's hydrolytic activity towards its primary substrates, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide summarizes the key quantitative data, details the experimental protocols for assessing its activity, and provides visual representations of the signaling pathway and experimental workflows.

Core Mechanism of Action

5,6-DM-cBIMP is a cyclic nucleotide analog that functions as a selective allosteric activator of PDE2.[1][2] The PDE2 enzyme is a dual-substrate phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP.[1] A key regulatory feature of PDE2 is the presence of tandem GAF domains (GAF A and GAF B) in its N-terminal region. These domains act as allosteric binding sites for cGMP. The binding of cGMP to the GAF B domain induces a conformational change in the enzyme, leading to a significant increase in its catalytic activity.[3][4]

The mechanism of action of 5,6-DM-cBIMP mirrors that of the natural allosteric activator, cGMP. As a structural analog, 5,6-DM-cBIMP specifically targets and binds to the GAF domains of PDE2. This binding event triggers the allosteric activation of the enzyme, resulting in an enhanced rate of hydrolysis for both cAMP and cGMP.[1] This targeted activation makes 5,6-DM-cBIMP a valuable tool for studying the physiological and pathological roles of the PDE2 signaling pathway.

Quantitative Data

The activation of PDE2 by 5,6-DM-cBIMP has been quantified in enzymatic assays. The following table summarizes the key parameters of this interaction.

| Parameter | Value | Substrate Concentration | Source |

| Fold Activation | ~40-fold | < 10 µM cAMP | [1] |

| EC50 | ~1 µM | < 10 µM cAMP | [1] |

Signaling Pathway

The activation of PDE2 by 5,6-DM-cBIMP integrates into the broader cyclic nucleotide signaling network. The following diagram illustrates the signaling pathway.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the activation of PDE2 by 5,6-DM-cBIMP, based on the approach described by Jäger et al. (2010).

Objective: To quantify the concentration-dependent activation of PDE2 hydrolytic activity by 5,6-DM-cBIMP.

Materials:

-

Purified recombinant PDE2 enzyme

-

5,6-DM-cBIMP

-

Cyclic AMP (cAMP) as substrate

-

[3H]cAMP (for radioactive assay)

-

Assay buffer (e.g., 40 mM MOPS, pH 7.5, 0.5 mM EGTA, 15 mM magnesium acetate, 0.2 mg/mL BSA)

-

Snake venom phosphodiesterase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex 1-X8)

-

Scintillation cocktail

-

Scintillation counter

-

Microplates (96-well)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

-

Enzyme Preparation: Dilute the purified recombinant PDE2 enzyme to the desired concentration in the assay buffer. The final concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

-

Activator Preparation: Prepare a serial dilution of 5,6-DM-cBIMP in the assay buffer. The concentration range should span several orders of magnitude around the expected EC50 (e.g., from 1 nM to 100 µM).

-

Substrate Preparation: Prepare a solution of cAMP containing a known amount of [3H]cAMP. The final substrate concentration in the assay should be below the Km of PDE2 for cAMP (e.g., < 10 µM) to accurately determine the fold activation.

-

Assay Reaction:

-

In a 96-well microplate, add the assay buffer, the serially diluted 5,6-DM-cBIMP (or vehicle control), and the diluted PDE2 enzyme.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.

-

Initiate the reaction by adding the cAMP/[3H]cAMP substrate solution.

-

Incubate the reaction for a fixed time (e.g., 10-20 minutes) at 30°C. Ensure the reaction is within the linear range of product formation.

-

-

Reaction Termination and Product Separation:

-

Terminate the reaction by boiling the plate for 1 minute, followed by cooling on ice.

-

Add snake venom phosphodiesterase to each well and incubate for 10 minutes at 30°C. This step converts the product, 5'-[3H]AMP, to [3H]adenosine.

-

Apply the reaction mixture to columns containing an anion-exchange resin. The unreacted [3H]cAMP will bind to the resin, while the resulting [3H]adenosine will pass through.

-

Elute the [3H]adenosine with water.

-

-

Quantification:

-

Add the eluate to a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of hydrolyzed cAMP.

-

-

Data Analysis:

-

Calculate the PDE2 activity for each concentration of 5,6-DM-cBIMP.

-

Plot the PDE2 activity as a function of the log concentration of 5,6-DM-cBIMP.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum fold activation.

-

Experimental Workflow Diagram:

Conclusion

5,6-DM-cBIMP serves as a specific and potent agonist for PDE2, acting through an allosteric mechanism mediated by the enzyme's GAF domains. Its ability to significantly enhance the hydrolytic activity of PDE2 towards both cAMP and cGMP makes it an invaluable pharmacological tool for elucidating the complex roles of cyclic nucleotide signaling in various physiological and disease contexts. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of modulating the PDE2 pathway.

References

- 1. Activation of PDE2 and PDE5 by specific GAF ligands: delayed activation of PDE5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of cGAMP in Cell Signaling

A Note on Terminology: Initial searches for "cBIMP" did not yield a known molecule in the context of cell signaling. Based on the common nomenclature for cyclic nucleotides (e.g., cAMP, cGMP), it is highly probable that the intended molecule of interest is cyclic GMP-AMP (cGAMP) , a critical second messenger in innate immunity. This guide will focus on cGAMP.

Introduction to cGAMP and the cGAS-STING Pathway

Cyclic GMP-AMP (cGAMP) is a key second messenger molecule that plays a central role in the innate immune response to cytosolic DNA. Its discovery has illuminated a fundamental mechanism by which cells detect pathogens, such as viruses and bacteria, as well as cellular damage, and mount an appropriate defensive response. The primary signaling pathway involving cGAMP is the cGAS-STING pathway.

The cGAS-STING pathway functions as a critical sensor for the presence of DNA in the cytoplasm, a hallmark of many viral infections and cellular stress. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated, leading to the synthesis of cGAMP. This molecule then acts as a ligand for the Stimulator of Interferon Genes (STING) protein, triggering a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.

The cGAMP Synthesis and Signaling Cascade

The role of cGAMP is best understood through the sequential activation of the cGAS-STING pathway. This process can be broken down into several key steps: DNA sensing, cGAMP synthesis, STING activation, and downstream signaling.

DNA Sensing and cGAS Activation

The pathway is initiated when dsDNA is present in the cytoplasm. This can be of pathogenic origin (e.g., from a virus or bacterium) or endogenous (e.g., from mitochondrial damage or genomic instability). The enzyme cGAS recognizes and binds to this cytosolic dsDNA. This binding event induces a conformational change in cGAS, activating its enzymatic function.

Synthesis of cGAMP

Once activated, cGAS catalyzes the synthesis of cGAMP from ATP and GTP. This reaction is unique in that it forms a molecule with two distinct phosphodiester bonds: one 2'-5' and one 3'-5'. The resulting molecule, 2'3'-cGAMP, is the specific isomer that acts as a potent activator of STING in higher eukaryotes.

STING Activation by cGAMP

cGAMP diffuses from its site of synthesis and binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). The binding of cGAMP to the STING dimer induces a significant conformational change. This change facilitates the translocation of the STING protein from the ER to the Golgi apparatus.

Downstream Signaling and Immune Response

In the Golgi, the activated STING serves as a scaffold to recruit and activate two key downstream kinases: TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).

-

TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

IKK phosphorylates IκBα, leading to the activation of the transcription factor NF-κB.

Phosphorylated IRF3 forms a dimer and translocates to the nucleus, where it, along with activated NF-κB, drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines. These secreted cytokines then signal in an autocrine and paracrine manner to establish an antiviral state in the surrounding cells.

Regulation and Termination of the Signal

The cGAS-STING pathway is tightly regulated to prevent excessive inflammation. After activation, STING is phosphorylated, ubiquitinated, and ultimately targeted for degradation, thus terminating the signal. Additionally, the cGAMP signal is controlled by the ecto-enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which can hydrolyze extracellular cGAMP, preventing its spread to neighboring cells.

Visualization of the cGAMP Signaling Pathway

The following diagram illustrates the core cGAS-STING signaling cascade, from DNA sensing to the production of type I interferons.

Caption: The cGAS-STING signaling pathway.

Quantitative Data in cGAMP Signaling

The interactions within the cGAS-STING pathway have been characterized biophysically. The following tables summarize key quantitative data for the human variants of these proteins.

Table 1: Ligand Binding Affinities

| Interacting Molecules | Dissociation Constant (Kd) | Method |

| Human cGAS + dsDNA | ~88 - 90 nM | Fluorescence Anisotropy |

| Human STING + 2'3'-cGAMP | ~4 - 9 nM | SPR, ITC |

This table summarizes the affinity of key binding interactions in the pathway. A lower Kd value indicates a stronger binding affinity.

Table 2: cGAS Enzymatic Kinetics

| Substrate | Michaelis Constant (Km) | kcat (min-1) | kcat/Km |

| ATP | ~190 - 393 µM | ~2.4 | 5.9 x 10-3 |

| GTP | ~94 µM | ~2.6 | 2.8 x 10-2 |

This table presents the kinetic parameters for the synthesis of cGAMP by human cGAS. Km reflects the substrate concentration at which the reaction rate is half of the maximum, and kcat represents the turnover number.

Key Experimental Protocols

Studying the cGAS-STING pathway requires a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro cGAS Activity Assay

This assay measures the ability of recombinant cGAS to produce cGAMP in the presence of a DNA ligand.

Objective: To quantify the enzymatic activity of cGAS.

Materials:

-

Recombinant human cGAS protein

-

DNA ligand (e.g., Herring Testes DNA, or a defined dsDNA oligonucleotide of >45 bp)

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Substrates: ATP and GTP (1 mM each)

-

Quench Solution: 0.5 M EDTA

-

Detection: HPLC system with a C18 column or a commercial cGAMP ELISA kit

Protocol:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, ATP, and GTP.

-

Add the DNA ligand to the mixture.

-

Initiate the reaction by adding recombinant cGAS protein.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the quench solution.

-

Heat the samples at 95°C for 3 minutes to denature the protein.

-

Centrifuge the samples to pellet the denatured protein.

-

Analyze the supernatant for cGAMP production using either:

-

HPLC: Inject the sample onto a C18 column and compare the retention time to a known 2'3'-cGAMP standard.

-

ELISA: Follow the manufacturer's instructions to quantify the amount of cGAMP produced.

-

Workflow Diagram:

Caption: Workflow for an in vitro cGAS activity assay.

STING Activation Reporter Assay

This cell-based assay measures the activation of the downstream signaling pathway in response to cGAMP or other STING agonists.

Objective: To quantify STING-dependent downstream signaling.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmids for human STING

-

Reporter plasmid: IFN-β promoter-luciferase

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

STING agonist (e.g., 2'3'-cGAMP, DMXAA)

-

Cell lysis buffer

-

Luciferase assay reagent

Protocol:

-

Co-transfect HEK293T cells with the STING expression plasmid, the IFN-β promoter-luciferase reporter plasmid, and the control plasmid.

-

Allow the cells to express the proteins for 24 hours.

-

Stimulate the cells with a STING agonist for 6-8 hours. For cGAMP, cells may need to be permeabilized (e.g., using digitonin) to allow entry of the charged molecule.

-

Wash the cells with PBS and lyse them using the cell lysis buffer.

-

Measure the firefly luciferase activity (from the IFN-β reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer.

-

Calculate the normalized response by dividing the firefly luciferase signal by the Renilla luciferase signal. An increase in this ratio indicates STING activation.

Therapeutic Implications and Drug Development

The central role of the cGAS-STING pathway in immunity has made it a major target for drug development.

-

Agonists: Small molecules that activate STING are being developed as adjuvants for vaccines and as cancer immunotherapies. By activating STING within the tumor microenvironment, these drugs can induce a potent anti-tumor immune response.

-

Antagonists: In autoimmune diseases where the pathway is chronically activated by self-DNA (e.g., in Aicardi-Goutières syndrome or systemic lupus erythematosus), inhibitors of cGAS or STING are being investigated to reduce the pathological inflammation.

The detailed understanding of cGAMP's role in this signaling pathway, supported by the quantitative data and experimental protocols outlined here, provides a solid foundation for researchers and drug developers working to modulate this critical arm of the innate immune system.

Foundational Research on Phosphodiesterase II Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase II (PDE2) is a critical enzyme in the regulation of cyclic nucleotide signaling, hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly enhances its cAMP-degrading activity. This positions PDE2 as a key integrator of the cGMP and cAMP signaling pathways, playing a pivotal role in a multitude of physiological processes across various tissues, including the cardiovascular and central nervous systems. This technical guide provides an in-depth overview of the foundational research on PDE2 activators, focusing on the core mechanisms of activation, quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.

Mechanism of Phosphodiesterase II Activation

The primary activator of PDE2 is the endogenous second messenger, cyclic guanosine monophosphate (cGMP). The activation of PDE2 by cGMP is a finely tuned allosteric mechanism. The regulatory region of the PDE2 enzyme contains two GAF domains, GAF-A and GAF-B. The binding of cGMP to the GAF-B domain induces a conformational change in the enzyme, which in turn increases the catalytic activity of the enzyme, leading to enhanced hydrolysis of both cAMP and cGMP. This allosteric activation can increase the cAMP hydrolytic activity of PDE2 by approximately 5 to 6-fold.[1]

In addition to the natural activator cGMP, a limited number of synthetic cGMP analogues have been identified as activators of PDE2. These molecules mimic the action of cGMP by binding to the GAF-B domain and inducing a similar conformational change that leads to enzyme activation.

Quantitative Data on PDE2 Activators

The activation of PDE2 has been quantified for its natural activator, cGMP, and for synthetic cGMP analogues. The following tables summarize the key quantitative data for these activators.

Table 1: Activation of PDE2 by Endogenous Activator cGMP

| Parameter | Value | Reference |

| Substrate Km (cAMP) | 30 µM | [1] |

| Substrate Km (cGMP) | 10 µM | [1] |

| Fold Activation of cAMP hydrolysis by cGMP | ~5-6 fold | [1] |

Table 2: Activation of PDE2 by Synthetic cGMP Analogues

| Activator | EC50 | Fold Activation of cAMP Hydrolysis | Reference |

| 5,6-DM-cBIMP | ~1 µM | ~40-fold | [2] |

| 5,6-DCl-cBIMP | ~1 µM | ~40-fold | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PDE2 activators.

Phosphodiesterase Activity Assay (Radioassay Method)

This protocol is a standard method for measuring the hydrolytic activity of PDE enzymes using a radioactive substrate.

Materials:

-

PDE-containing sample (purified enzyme or cell lysate)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

-

[3H]-cAMP or [3H]-cGMP (radiolabeled substrate)

-

Unlabeled cAMP or cGMP

-

Snake venom (from Ophiophagus hannah)

-

Dowex anion exchange resin

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the PDE-containing sample, and the desired concentration of the test activator (e.g., cGMP or synthetic analogue).

-

Initiate Reaction: Start the reaction by adding the radiolabeled substrate solution (a mixture of labeled and unlabeled substrate to achieve the desired specific activity and concentration).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Terminate Reaction: Stop the reaction by heating the tubes in a boiling water bath for 1-2 minutes.

-

Conversion to Nucleoside: Cool the samples on ice and then add snake venom, which contains 5'-nucleotidase, to convert the product of the PDE reaction (5'-AMP or 5'-GMP) to its corresponding nucleoside (adenosine or guanosine). Incubate at 30°C for 10-20 minutes.

-

Separation of Substrate and Product: Add a slurry of Dowex anion exchange resin to the tubes. The negatively charged unreacted substrate ([3H]-cAMP or [3H]-cGMP) will bind to the resin, while the uncharged product ([3H]-adenosine or [3H]-guanosine) will remain in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed based on the measured radioactivity and the specific activity of the substrate. PDE activity is typically expressed as pmol of substrate hydrolyzed per minute per mg of protein.

FRET-Based Assay for Measuring PDE2 Activation in Live Cells

This protocol describes a method to monitor PDE2 activation in real-time within living cells using a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor for cAMP.

Materials:

-

HEK293 cells (or other suitable cell line)

-

FRET biosensor for cAMP (e.g., a plasmid encoding a fusion protein of a cAMP-binding domain flanked by two fluorescent proteins like CFP and YFP)

-

Cell culture reagents (DMEM, FBS, etc.)

-

Transfection reagent

-

Fluorescence microscope equipped for FRET imaging (with appropriate filters for CFP and YFP)

-

Reagents to stimulate cGMP production (e.g., a nitric oxide donor like sodium nitroprusside or a natriuretic peptide)

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transfect the cells with the plasmid encoding the cAMP FRET biosensor using a suitable transfection reagent. Allow 24-48 hours for biosensor expression.

-

Imaging Setup: Plate the transfected cells on a glass-bottom dish suitable for microscopy. Mount the dish on the fluorescence microscope stage, maintained at 37°C and 5% CO2.

-

Baseline FRET Measurement: Acquire baseline images of the cells in both the CFP and YFP channels. The ratio of YFP to CFP fluorescence intensity is the FRET signal, which is inversely proportional to the intracellular cAMP concentration.

-

Stimulation of cAMP Production: To elevate intracellular cAMP levels, stimulate the cells with an adenylyl cyclase activator like forskolin. This will lead to a decrease in the FRET ratio.

-

Activation of PDE2: While continuously recording FRET images, add a stimulus to increase intracellular cGMP levels (e.g., sodium nitroprusside). The resulting activation of PDE2 will lead to a rapid decrease in cAMP levels, which will be observed as an increase in the FRET ratio.

-

Data Analysis: Quantify the changes in the YFP/CFP FRET ratio over time. The rate of increase in the FRET ratio after the addition of the cGMP-elevating agent reflects the rate of PDE2-mediated cAMP hydrolysis.

Signaling Pathways and Visualizations

The activation of PDE2 is intricately linked to signaling pathways that regulate the synthesis of its allosteric activator, cGMP. The primary pathways involve the activation of either soluble guanylate cyclase (sGC) by nitric oxide (NO) or particulate guanylate cyclase (pGC) by natriuretic peptides.

Nitric Oxide (NO) - Soluble Guanylate Cyclase (sGC) Pathway

Caption: Activation of PDE2 via the NO-sGC signaling pathway.

Natriuretic Peptide - Particulate Guanylate Cyclase (pGC) Pathway

Caption: Activation of PDE2 via the natriuretic peptide-pGC pathway.

Experimental Workflow for Identifying PDE2 Activators

Caption: A typical workflow for the discovery of novel PDE2 activators.

References

An In-depth Technical Guide to cBIMP Analogs for PKA Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclic benzimidazole monophosphate (cBIMP) analogs as activators of cAMP-dependent protein kinase (PKA). It covers their mechanism of action, structure-activity relationships, isoform selectivity, and detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers in signal transduction, pharmacology, and drug discovery.

Introduction to PKA and the Role of cAMP Analogs

cAMP-dependent protein kinase (PKA) is a key enzyme in cellular signaling, regulating a vast array of processes including metabolism, gene expression, and cell proliferation. The activity of PKA is allosterically regulated by the second messenger cyclic adenosine monophosphate (cAMP). The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, a conformational change is induced, leading to the dissociation of the active C subunits.

There are two major isoforms of the PKA holoenzyme, designated as type I (PKA-I) and type II (PKA-II), which are defined by their respective regulatory subunits (RI and RII). These isoforms exhibit different biochemical properties and subcellular localizations, allowing for specific and localized signaling events.

The development of cAMP analogs has been instrumental in dissecting the intricacies of PKA signaling. These synthetic molecules, with modifications to the adenine, ribose, or phosphate moieties of cAMP, can exhibit altered potency, membrane permeability, resistance to phosphodiesterases (PDEs), and importantly, selectivity for PKA isoforms. Among these, this compound analogs have emerged as powerful tools for the selective activation of PKA.

This compound Analogs: Structure and Mechanism of Action

This compound analogs are a class of cAMP derivatives where the adenine base is replaced by a benzimidazole ring. A prominent and widely used example is (Sp)-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) . The "Sp" designation refers to the stereochemistry at the phosphorus atom, which is crucial for its activity as a PKA activator. The corresponding "Rp" diastereomer often acts as an inhibitor.

The key structural features of Sp-5,6-DCl-cBIMPS that contribute to its potent PKA activation include:

-

Lipophilic Benzimidazole Ring: The dichlorobenzimidazole moiety enhances the lipophilicity of the molecule, facilitating its passage across cell membranes.

-

Phosphorothioate Modification: The replacement of a non-bridging oxygen with sulfur in the cyclic phosphate group confers resistance to hydrolysis by PDEs, leading to a more sustained activation of PKA in cellular contexts.

The mechanism of action of this compound analogs mirrors that of cAMP. They bind to the cAMP-binding domains on the PKA regulatory subunits, inducing a conformational change that leads to the release and activation of the catalytic subunits.

Quantitative Data on this compound Analog-Mediated PKA Activation

| Analog | PKA Isoform | Parameter | Value (nM) | Notes |

| (Sp)-5,6-DCl-cBIMPS | PKA-II | Ka (apparent) | ~60 | Potent activator with a preference for PKA type II. |

| PKA-I | Ka (apparent) | - | Less potent activator compared to PKA-II. | |

| 8-Br-cAMP | PKA-I | Ka (apparent) | ~120 | A commonly used PKA activator for comparison. |

| PKA-II | Ka (apparent) | ~300 | ||

| (Rp)-8-Br-cAMPS | PKA-I | Ki | ~35 | A competitive inhibitor of PKA. |

| PKA-II | Ki | - | Less potent inhibitor for PKA-II. |

Note: The exact values for Ka and Kd can vary depending on the experimental conditions, such as buffer composition, presence of ATP and Mg2+, and the specific constructs of the PKA subunits used. The data presented here are approximate values collated from various studies to provide a comparative overview.

Synthesis of this compound Analogs

The synthesis of this compound analogs is a multi-step process. A key precursor is 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole . This intermediate is then subjected to a series of reactions to introduce the cyclic phosphorothioate moiety. The synthesis of the Sp- and Rp-diastereomers can be achieved through stereospecific synthesis or by separation of the diastereomeric mixture using chromatographic techniques.

A generalized synthetic scheme involves:

-

Synthesis of the Benzimidazole Riboside: Condensation of 5,6-dichlorobenzimidazole with a protected ribose derivative.

-

Phosphitylation: Reaction of the 3' and 5' hydroxyl groups of the riboside with a phosphitylating agent.

-

Sulfurization and Cyclization: Introduction of sulfur and subsequent cyclization to form the cyclic phosphorothioate.

-

Diastereomer Separation: Separation of the Sp- and Rp-diastereomers by chromatography.

-

Deprotection: Removal of protecting groups to yield the final this compound analog.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound analogs.

In Vitro PKA Kinase Activity Assay (Colorimetric)

This assay measures the phosphorylation of a specific PKA substrate peptide by the activated catalytic subunit.

Materials:

-

Purified PKA holoenzyme (Type I or Type II)

-

This compound analog of interest (e.g., Sp-5,6-DCl-cBIMPS)

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

Phospho-specific antibody against the phosphorylated substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution for TMB (e.g., 2 N H2SO4)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the this compound analog in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the PKA holoenzyme to the kinase reaction buffer.

-

Add serial dilutions of the this compound analog or a vehicle control to the wells.

-

Pre-incubate for 10 minutes at 30°C to allow for PKA activation.

-

Initiate the kinase reaction by adding the PKA substrate peptide and ATP.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding the stopping solution.

-

Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the wells.

-

Add the TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the color development by adding the TMB stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Plot the absorbance values against the log of the this compound analog concentration to determine the EC50.

Fluorescence Polarization (FP) Binding Assay

This assay directly measures the binding of this compound analogs to the PKA regulatory subunits, leading to the dissociation of a fluorescently labeled inhibitor peptide from the catalytic subunit.

Materials:

-

Purified PKA holoenzyme (Type I or Type II)

-

Fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled PKI peptide)

-

This compound analog of interest

-

FP assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM DTT)

-

Black, low-volume 384-well microplate

-

Microplate reader with FP capabilities

Procedure:

-

Prepare serial dilutions of the this compound analog in the FP assay buffer.

-

In the microplate, add the PKA holoenzyme and the fluorescently labeled PKI peptide.

-

Add the serially diluted this compound analog or vehicle control to the wells.

-

Incubate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Plot the change in millipolarization (mP) units against the log of the this compound analog concentration. The data can be fitted to a suitable binding model to determine the Kd.

Visualizations of Signaling Pathways and Workflows

PKA Activation Signaling Pathway

Caption: Canonical PKA signaling pathway and the intervention point of this compound analogs.

Experimental Workflow for PKA Kinase Activity Assay

Caption: Step-by-step workflow for the in vitro PKA kinase activity assay.

Logical Relationship of Isoform Selectivity

Caption: General principles of PKA isoform and binding site selectivity for different classes of cAMP analogs.

The PKA Activator Sp-5,6-DCl-cBIMPS: A Technical Guide for cAMP Pathway Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of cyclic adenosine monophosphate (cAMP) signaling pathways, specific and potent tools for activating key downstream effectors are invaluable. While the user initially inquired about 5,6-DM-cBIMP, a phosphodiesterase 2 (PDE2) agonist that enhances cAMP hydrolysis, it is highly probable that the intended compound of interest for studying cAMP pathway activation is Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) . This technical guide will focus on Sp-5,6-DCl-cBIMPS, a potent and cell-permeable activator of cAMP-dependent protein kinase (PKA), a critical enzyme in a vast array of cellular processes.

Sp-5,6-DCl-cBIMPS is a structural analog of cAMP with key chemical modifications that confer significant advantages for research applications.[1] Its dichlorinated benzimidazole ring and a phosphorothioate modification increase its lipophilicity, allowing for excellent cell membrane permeability.[2][3] Furthermore, this compound is resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[2][3] This resistance ensures a more sustained and targeted activation of PKA in both cell extracts and intact cells, making it a superior tool compared to traditional cAMP analogs.[2][4]

This guide provides a comprehensive overview of Sp-5,6-DCl-cBIMPS, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Core Mechanism of Action

Sp-5,6-DCl-cBIMPS functions as a direct agonist of PKA.[1] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[1] The binding of Sp-5,6-DCl-cBIMPS to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[4] These active catalytic subunits are then free to phosphorylate downstream substrate proteins on serine and threonine residues, initiating a cascade of cellular responses.[1] Notably, Sp-5,6-DCl-cBIMPS exhibits a high degree of specificity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (PKG).[3]

Figure 1: General mechanism of PKA activation by Sp-5,6-DCl-cBIMPS.

Quantitative Data

The potency of Sp-5,6-DCl-cBIMPS as a PKA activator has been characterized in various in vitro and cellular systems. The following tables summarize key quantitative data.

| Parameter | Value | Species/System | Notes |

| PKA Activation | |||

| Activation Constant (Ka) | ~30 nM | Purified PKA | Activation constant for the purified holoenzyme. |

| Activation Constant (Ka) | ~110 nM | Bovine PKA Type II | Activation constant for the purified type II holoenzyme. |

| Cellular Activity | |||

| EC50 (VASP Phosphorylation) | ~1 µM | Intact Human Platelets | Effective concentration for 50% maximal phosphorylation of VASP. |

| Functional Assays | |||

| Insulin Release Stimulation | 5 - 500 µM | Isolated Rat Pancreatic Islets | Dose-dependent stimulation of insulin release.[5] |

| Inhibition of Rho Activation | 100 µM | Mouse Platelets | Inhibition of U-46619-induced Rho activation.[5] |

| Inhibition of Gq and G12/G13 | 100 µM | Human Platelets | Inhibition of U-46619-induced G-protein activation.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Sp-5,6-DCl-cBIMPS to investigate cAMP/PKA signaling.

In Vitro PKA Activity Assay

This assay directly measures the ability of Sp-5,6-DCl-cBIMPS to activate purified PKA.

Figure 2: Workflow for an in vitro radioactive PKA activity assay.

Materials:

-

Purified PKA holoenzyme

-

Sp-5,6-DCl-cBIMPS

-

PKA substrate (e.g., Kemptide)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Sp-5,6-DCl-cBIMPS in the assay buffer.

-

In a microcentrifuge tube, combine the purified PKA holoenzyme with the various concentrations of Sp-5,6-DCl-cBIMPS.

-

Initiate the kinase reaction by adding the PKA substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the PKA activity against the concentration of Sp-5,6-DCl-cBIMPS to determine the activation constant (Ka).

Western Blot Analysis of VASP Phosphorylation in Platelets

This cell-based assay measures the activation of PKA in intact platelets by detecting the phosphorylation of a key downstream target, Vasodilator-Stimulated Phosphoprotein (VASP).

Materials:

-

Human whole blood

-

Acid-citrate-dextrose (ACD) anticoagulant

-

Tyrode's buffer

-

Sp-5,6-DCl-cBIMPS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-VASP (total) and anti-phospho-VASP (Ser157)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation: Collect human whole blood into tubes containing ACD. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Platelet Isolation: Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes. Resuspend the platelet pellet in Tyrode's buffer.

-

Cell Treatment: Incubate the washed platelets with various concentrations of Sp-5,6-DCl-cBIMPS (e.g., 1 µM to 100 µM) or a vehicle control at 37°C for 15-30 minutes.

-

Cell Lysis: Terminate the incubation by adding ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE. The phosphorylated form of VASP migrates slower (apparent molecular weight of 50 kDa) than the unphosphorylated form (46 kDa).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser157) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total VASP.

-

Stimulation of Insulin Release from Pancreatic Islets

This protocol measures the effect of Sp-5,6-DCl-cBIMPS on insulin secretion from isolated pancreatic islets.

Materials:

-

Isolated pancreatic islets (e.g., from rat or mouse)

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

-

Sp-5,6-DCl-cBIMPS

-

Insulin immunoassay kit (ELISA or RIA)

Procedure:

-

Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method.

-

Pre-incubation: Pre-incubate the islets in KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) for 60 minutes at 37°C.

-

Stimulation: Transfer groups of islets to fresh KRB buffer containing either basal (2.8 mM) or stimulatory (e.g., 16.7 mM) glucose concentrations, with or without various concentrations of Sp-5,6-DCl-cBIMPS (e.g., 5 µM to 500 µM).

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Sample Collection: Collect the supernatant (containing secreted insulin) from each group.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin immunoassay kit.

-

Data Analysis: Express the results as the amount of insulin released, often normalized to the total insulin content of the islets (which can be determined by lysing the islets after the experiment).

Signaling Pathways and Applications

The activation of PKA by Sp-5,6-DCl-cBIMPS has been used to study a variety of cellular processes.

Inhibition of Platelet Aggregation

In platelets, PKA activation is a key inhibitory pathway. Sp-5,6-DCl-cBIMPS-mediated PKA activation leads to the phosphorylation of VASP at Ser157. Phosphorylated VASP is involved in the inhibition of "inside-out" signaling to integrin αIIbβ3, which prevents fibrinogen binding and subsequent platelet aggregation.

References

An In-depth Technical Guide on the Core Principles of Utilizing Cyclic di-AMP in Cellular Biology

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial bacterial second messenger that plays a significant role in prokaryotic physiology and has been identified as a key molecule in triggering innate immune responses in eukaryotic cells.[1][2][3] This guide provides a comprehensive overview of the fundamental principles for utilizing c-di-AMP in cellular biology research. It details its primary signaling pathway in mammalian cells, presents quantitative data on its interactions, outlines experimental protocols for its application, and provides visual representations of the associated molecular processes. This document serves as a technical resource for professionals in cellular biology and drug development seeking to investigate or target the c-di-AMP signaling cascade.

Introduction to Cyclic di-AMP (c-di-AMP)

Initially discovered in bacteria, cyclic di-AMP is a signaling molecule involved in various cellular processes, including cell wall homeostasis, ion transport, and responses to stress.[1][4][5] In the context of mammalian cellular biology, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP).[2][6] When bacteria infect a host, they can release c-di-AMP into the cytoplasm of host cells, where it is detected by the innate immune system, leading to a defensive response.[4][6]

The primary intracellular sensor for c-di-AMP in mammalian cells is the STING (Stimulator of Interferon Genes) protein.[1][7][8] The binding of c-di-AMP to STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are critical for combating infections.[2][3][8]

The c-di-AMP-STING Signaling Pathway

The recognition of cytosolic c-di-AMP by STING is a central event in the innate immune response to bacterial infection. The pathway can be summarized in the following key steps:

-

Ligand Binding: Cytosolic c-di-AMP directly binds to the C-terminal domain of a STING dimer, which is localized on the endoplasmic reticulum (ER) membrane.[9][10][11] This binding event induces a conformational change in the STING protein.[12]

-

STING Translocation: Upon activation, STING translocates from the ER to the Golgi apparatus and subsequently to cytoplasmic vesicles.[7][13] This trafficking is essential for the downstream signaling events.[13][14]

-

TBK1 Recruitment and Activation: The conformational change and translocation of STING facilitate the recruitment and activation of the kinase TBK1 (TANK-binding kinase 1).[15]

-

IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).[15]

-

Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[8][15]

Signaling Pathway Diagram

Caption: The c-di-AMP-STING signaling cascade.

Quantitative Data

The interaction between c-di-AMP and STING, as well as the cellular responses it elicits, can be quantified. The following table summarizes key quantitative parameters from the literature.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) of c-di-GMP to STING | ~5 µM | Human | [9][10] |

| Effective Concentration for STING Activation | 10 µM (in permeabilized cells) | Mouse | [13] |

| c-di-AMP Concentration in Bacteria | 25 - 100 nM | S. pneumoniae, M. tuberculosis | [16] |

| K1/2 of Activation of KhtTU by c-di-AMP (pH 8.0) | 3.6 ± 0.5 µM | Bacterial K+ transporter system | [17] |

Note: While the binding affinity for c-di-AMP to STING is not as commonly cited as that for c-di-GMP, their interactions with STING are competitive, suggesting similar binding sites.[10]

Experimental Protocols

In Vitro Cell Stimulation with c-di-AMP

This protocol describes the delivery of c-di-AMP into cultured mammalian cells to activate the STING pathway.

Objective: To induce a type I interferon response in cultured cells by introducing c-di-AMP.

Materials:

-

Mammalian cell line (e.g., mouse embryonic fibroblasts (MEFs), THP-1 monocytes)

-

c-di-AMP sodium salt (commercially available)

-

Digitonin

-

Permeabilization Buffer (50 mM HEPES pH 7.0, 100 mM KCl, 3 mM MgCl2, 0.1 mM DTT, 85 mM sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

ELISA kit for IFN-β or qPCR reagents for IFN-β mRNA

Procedure:

-

Seed cells in a 96-well plate and grow to ~90% confluency.

-

Prepare a working solution of c-di-AMP (e.g., 10 µM) in permeabilization buffer.

-

Prepare a permeabilization solution containing digitonin (e.g., 10 µg/mL) and the c-di-AMP working solution. As a negative control, prepare a solution with digitonin but without c-di-AMP.

-

Aspirate the culture medium from the cells and wash once with PBS.

-

Add the permeabilization solution containing c-di-AMP to the cells and incubate for 30 minutes at 37°C.

-

Remove the permeabilization buffer and replace it with fresh, complete culture medium.

-

Incubate the cells for a desired period (e.g., 8 hours for IFN-β protein secretion).

-

Collect the supernatant to measure IFN-β protein levels by ELISA or lyse the cells to extract RNA for qPCR analysis of IFN-β gene expression.[13]

Workflow Diagram for Cell Stimulation

Caption: Experimental workflow for c-di-AMP stimulation.

Quantification of Intracellular c-di-AMP

This protocol provides a general overview of extracting and quantifying c-di-AMP from bacterial cells.

Objective: To measure the concentration of c-di-AMP within a bacterial population.

Materials:

-

Bacterial culture

-

Ice-cold PBS

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

-

c-di-AMP standard for calibration

Procedure:

-

Grow bacterial culture to the desired growth phase.

-

Harvest a defined volume of the culture by centrifugation.

-

Wash the bacterial pellet with ice-cold PBS.

-

Resuspend the pellet in the extraction solvent.

-

Lyse the cells (e.g., by bead beating or sonication).

-

Centrifuge to pellet cell debris and collect the supernatant containing the nucleotide extract.

-

Analyze the extract using a validated HPLC-MS/MS method.[18]

-

Quantify the c-di-AMP concentration by comparing the signal to a standard curve generated with known concentrations of c-di-AMP.[18][19]

Logical Diagram for c-di-AMP Quantification

Caption: Logical flow for c-di-AMP quantification.

Applications in Research and Drug Development

The understanding of the c-di-AMP-STING pathway has significant implications for various fields:

-

Immunology: Studying this pathway provides insights into the mechanisms of innate immunity against bacterial pathogens.

-

Vaccine Adjuvants: As a potent activator of the innate immune system, c-di-AMP and its analogs are being explored as adjuvants to enhance the efficacy of vaccines.[2][3]

-

Cancer Immunotherapy: Activation of the STING pathway has been shown to induce anti-tumor immunity. Therefore, STING agonists, including c-di-AMP mimetics, are under investigation as cancer therapeutics.[8]

-

Autoimmune Diseases: Aberrant activation of the STING pathway by self-DNA can lead to autoimmune disorders.[20] Research into STING inhibitors could provide novel treatments for these conditions.

Conclusion

Cyclic di-AMP is a versatile molecule that serves as a critical signaling component in bacteria and a powerful trigger of the innate immune response in mammals. A thorough understanding of its biological functions and the pathways it modulates is essential for researchers in cellular biology and drug development. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of c-di-AMP as a tool to investigate and manipulate the STING signaling pathway for therapeutic and research purposes.

References

- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]

- 3. The role of bacterial cyclic di-adenosine monophosphate in the host immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic di-AMP in host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of STING bound to cyclic di-GMP reveals the mechanism of cyclic dinucleotide recognition by the immune system: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 13. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 19. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Exploratory Studies on the Effects of a Novel Compound on Cyclic Nucleotide Levels: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information regarding a compound designated "cBIMP." Therefore, this technical guide will use a hypothetical compound, herein referred to as "Compound X," to illustrate the principles and methodologies for investigating the effects of a novel substance on cyclic nucleotide levels. The data presented are illustrative and intended to serve as a template for researchers in the field.

Introduction

Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play critical roles in a myriad of physiological processes.[1][2] Their intracellular concentrations are tightly regulated by the opposing activities of synthesizing enzymes (adenylyl and guanylyl cyclases) and degrading enzymes (phosphodiesterases).[2][3] Consequently, pharmacological modulation of cyclic nucleotide levels represents a key strategy in drug discovery and development for various therapeutic areas.[4]

This guide provides a comprehensive overview of the exploratory studies designed to elucidate the effects of a novel investigational compound, "Compound X," on cAMP and cGMP levels. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visualizations of the underlying signaling pathways.

Core Signaling Pathways of Cyclic Nucleotides

Understanding the fundamental signaling pathways of cAMP and cGMP is crucial for interpreting the effects of any novel compound.

The cAMP Signaling Pathway

Cyclic AMP is synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase (AC).[5][6] The activation of G-protein coupled receptors (GPCRs) by various extracellular signals, such as hormones and neurotransmitters, can either stimulate (via Gαs) or inhibit (via Gαi) adenylyl cyclase activity.[5][6] Once produced, cAMP exerts its effects primarily through the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to diverse cellular responses.[1][7] The cAMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to adenosine monophosphate (AMP).[2][3]

References

- 1. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic nucleotide - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 4. researchgate.net [researchgate.net]

- 5. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

A Technical Guide to Understanding the Function of Novel Cyclic Dinucleotide Derivatives

Disclaimer: The term "cBIMP" does not correspond to a widely recognized molecule in the current scientific literature. It is possible that this is a novel, yet-to-be-published compound or a typographical error. This guide will focus on the well-established class of cyclic dinucleotides (CDNs), such as cyclic di-adenosine monophosphate (c-di-AMP), cyclic di-guanosine monophosphate (c-di-GMP), and cyclic GMP-AMP (cGAMP), which are central to intracellular signaling and are the subject of extensive drug development efforts. The principles, pathways, and experimental protocols described herein are directly applicable to the study of any novel CDN derivative.

Introduction

Cyclic dinucleotides are a class of second messenger molecules that play critical roles in the signal transduction of both prokaryotic and eukaryotic cells.[1][2][3] In bacteria, they regulate a wide array of physiological processes, including biofilm formation, virulence, and stress responses.[1][2][4] In mammalian cells, CDNs are potent activators of the innate immune system, primarily through the stimulator of interferon genes (STING) pathway.[4][5] The ability of CDN derivatives to modulate this pathway has made them attractive candidates for the development of novel therapeutics in oncology and infectious diseases.[5][6][7]

This technical guide provides an in-depth overview of the core methodologies and signaling pathways relevant to the functional discovery of novel CDN derivatives.

Data Presentation: Comparative Agonist Activity of CDN Derivatives

Quantitative data is crucial for comparing the potency and efficacy of novel CDN derivatives. The following table summarizes hypothetical data for a series of novel compounds compared to a known natural CDN.

| Compound | STING Binding Affinity (Kd, µM) | IFN-β Induction (EC50, µM) | TNF-α Secretion (EC50, µM) | In vivo Tumor Growth Inhibition (%) | Plasma Half-life (t1/2, min) |

| Natural CDN (e.g., cGAMP) | 1.5 | 0.5 | 0.8 | 40 | 15 |

| Derivative A | 0.8 | 0.2 | 0.4 | 65 | 30 |

| Derivative B | 1.2 | 0.6 | 0.9 | 45 | 25 |

| Derivative C (Vinylphosphonate-based) | 0.5 | 0.1 | 0.2 | >60[6] | 21 (mouse), 130 (human)[6] |

| Negative Control | >100 | >50 | >50 | 0 | - |

Signaling Pathways

The primary mechanism by which exogenous CDNs exert their function in mammalian cells is through the activation of the STING pathway. Understanding this pathway is fundamental to characterizing the activity of novel CDN derivatives.

The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and catalyzes the synthesis of 2'3'-cGAMP.[5] This CDN then binds to the STING protein located on the endoplasmic reticulum, leading to its activation, oligomerization, and translocation to the Golgi apparatus.[5] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β).[1] STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α.[4][8]

Experimental Protocols

The functional characterization of novel CDN derivatives involves a series of in vitro and in vivo experiments to determine their mechanism of action, potency, and efficacy.

A logical workflow ensures a comprehensive evaluation of a novel CDN derivative. The process begins with biochemical assays, progresses to cell-based functional screens, and culminates in preclinical in vivo studies.

-

Objective: To quantify the binding affinity of the CDN derivative to purified STING protein.

-

Method (MicroScale Thermophoresis - MST):

-

Recombinantly express and purify human STING protein (cytosolic domain).

-

Label the STING protein with a fluorescent dye (e.g., RED-tris-NTA).

-

Prepare a serial dilution of the novel CDN derivative in a suitable buffer.

-

Mix the labeled STING protein (at a constant concentration) with each dilution of the CDN derivative.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the fluorescently labeled STING protein in response to a microscopic temperature gradient.

-

Plot the change in thermophoresis against the logarithm of the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

-

-

Objective: To measure the ability of the CDN derivative to induce STING-dependent gene transcription.

-

Method:

-

Use a human monocytic cell line (e.g., THP-1) stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter (THP1-Dual™).

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the novel CDN derivative. Include a positive control (e.g., 2'3'-cGAMP) and a negative control (vehicle).

-

Incubate for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Plot the luminescence signal against the compound concentration and calculate the EC50 value.

-

-

Objective: To evaluate the therapeutic efficacy of the CDN derivative in a preclinical cancer model.

-

Method (Syngeneic Mouse Tumor Model):

-

Implant tumor cells (e.g., CT26 colon carcinoma) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, CDN derivative at various doses).

-

Administer the treatment intratumorally or systemically according to the study design.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Conclusion

The discovery and functional characterization of novel CDN derivatives represent a promising frontier in immunotherapy. A systematic approach, combining quantitative biochemical assays, robust cell-based functional screens, and relevant in vivo models, is essential for identifying and validating new therapeutic candidates. The STING pathway, as the primary target of these molecules, offers a clear mechanistic framework for evaluating their potential to stimulate a potent anti-tumor or anti-pathogen immune response. The methodologies outlined in this guide provide a comprehensive roadmap for researchers and drug development professionals seeking to explore the therapeutic potential of this exciting class of molecules.

References

- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

- 2. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]

- 5. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New cyclic dinucleotide derivatives reinforce STING-mediated immunotherapy | BioWorld [bioworld.com]

- 7. Exploration of the Binding Mechanism of Cyclic Dinucleotide Analogs to Stimulating Factor Proteins and the Implications for Subsequent Analog Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of bacterial cyclic di-adenosine monophosphate in the host immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Islet Neogenesis-Associated Protein (INGAP) and its Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islet Neogenesis-Associated Protein (INGAP) is a secreted protein that has garnered significant interest in the field of diabetes research for its potential to stimulate the formation of new pancreatic islets (neogenesis) and promote the proliferation and function of insulin-producing beta cells.[1][2][3] The biological activity of INGAP is largely attributed to a 15-amino acid fragment known as the INGAP pentadecapeptide (INGAP-PP), corresponding to amino acids 104-118 of the full-length protein.[2] This guide provides a comprehensive technical overview of INGAP and INGAP-PP, their biological targets, the signaling pathways they modulate, and detailed methodologies for their study. While the term "cBIMP" was specified, a thorough review of the literature indicates that this is not a recognized term; the research instead points to INGAP as the molecule of interest.

Biological Function and Targets

The primary biological function of INGAP and its active peptide, INGAP-PP, is the expansion of beta-cell mass and the enhancement of insulin secretion.[4] This is achieved through the stimulation of beta-cell proliferation and the promotion of islet neogenesis from pancreatic ductal progenitor cells.[3] Furthermore, INGAP has been shown to protect beta cells from cytokine-induced apoptosis, a key factor in the pathogenesis of type 1 diabetes.[5]

The direct molecular receptor for INGAP remains to be definitively identified, though evidence suggests the involvement of a G protein-coupled receptor(s).[6] One study has proposed the Kir6.2/SUR1 channels as potential ligand candidates.[7] The downstream effects of INGAP-PP are mediated through the activation of key intracellular signaling pathways, primarily the Ras/Raf/MEK/ERK pathway and, to a lesser extent, the PI3K/Akt pathway.[6][8]

Quantitative Data

While precise binding affinities (Kd) and EC50 values for INGAP-PP-mediated beta-cell proliferation are not extensively documented in the literature, several studies provide quantitative data on its biological effects.

Dose-Response of INGAP Peptide on Beta-Cell Mass

| INGAP Peptide Dose (µ g/day ) | % Increase in Beta-Cell Mass (vs. Saline) |

| 50 | 69% |

| 500 | 114% |

| 2500 | 122% |

| (Data from a study in normal CD-1 mice treated for 31 days)[4] |

Effects of INGAP-PP Variants on Insulin Secretion in Human Islets

| INGAP-PP Variant | Fold Increase in Stimulation Index (vs. Negative Control) |

| I9 | ~1.6 - 2.8 |

| I15Tyr | ~1.6 - 2.8 |

| I19 | ~1.6 - 2.8 |

| I15Cys | ~1.6 - 2.8 |

| (Data from a proof-of-concept study on isolated human islets)[7][9] |

In Vitro Bioactivity of Recombinant INGAP (rINGAP)

| Molecule | Relative Bioactivity (Molar Basis) |

| INGAP Peptide (INGAP-PP) | 1x |

| Recombinant INGAP (rINGAP) | 100x |

| (Based on an in vitro assay of human islet regeneration)[10] |

Signaling Pathways

INGAP-PP exerts its effects on beta cells by activating intracellular signaling cascades that are crucial for cell proliferation, survival, and function.

Ras/Raf/MEK/ERK Pathway

The primary signaling cascade activated by INGAP-PP is the Ras/Raf/MEK/ERK pathway.[6][8] Activation of this pathway is a key driver of the proliferative effects of INGAP-PP on beta cells. Studies have shown a rapid activation of Ras following treatment with INGAP-PP, which subsequently leads to the phosphorylation and activation of ERK1/2.[11]

PI3K/Akt Pathway

INGAP-PP also modestly activates the PI3K/Akt signaling pathway, which is known to play a crucial role in cell survival and function.[8][12][13][14] While the activation of Akt by INGAP-PP appears to be less pronounced than that of ERK, it likely contributes to the anti-apoptotic effects of the peptide.[5]

Experimental Protocols

BrdU Assay for Beta-Cell Proliferation

This protocol is adapted for the assessment of INGAP-PP-induced proliferation in a beta-cell line such as RIN-m5F.[15][16][17][18][19]

Workflow:

Methodology:

-

Cell Seeding: Seed RIN-m5F cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

INGAP-PP Treatment: Treat the cells with the desired concentration of INGAP-PP (e.g., 1.67 µM) or a vehicle control for 24 hours.[11]

-

BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[16][17]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

DNA Denaturation: Treat the cells with 2N HCl for 30-60 minutes at room temperature to denature the DNA and expose the incorporated BrdU. Neutralize with a buffering solution (e.g., 0.1 M sodium borate).

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBS).

-

Incubate with a primary antibody against BrdU overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

-

Analysis: Acquire images using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of cells (e.g., stained with DAPI).

Co-Immunoprecipitation (Co-IP) to Identify INGAP Interacting Proteins

This protocol provides a general framework for identifying proteins that interact with INGAP.[20][21][22]

Workflow:

Methodology:

-

Cell Lysis: Lyse cells overexpressing INGAP or a tagged version of INGAP using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with control beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a specific antibody against INGAP or the tag overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 1-4 hours to capture the antibody-antigen complexes.

-

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol details the detection of ERK1/2 phosphorylation in response to INGAP-PP treatment.[1][5][6][9][10]

Methodology:

-

Cell Treatment and Lysis:

-

Serum-starve cells (e.g., RIN-m5F) to reduce basal ERK phosphorylation.

-

Treat cells with INGAP-PP for various time points (e.g., 0, 5, 10, 30 minutes).

-

Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[1][5][9][10]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

Conclusion

INGAP and its bioactive peptide, INGAP-PP, represent promising therapeutic avenues for diabetes by promoting beta-cell regeneration and function. Their mechanism of action is primarily mediated through the Ras/Raf/MEK/ERK signaling pathway, with contributions from the PI3K/Akt pathway. While the direct receptor for INGAP remains to be fully elucidated, the downstream signaling events and biological outcomes are well-characterized. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of INGAP and unravel the intricacies of its molecular mechanisms. Further research is warranted to identify the INGAP receptor, which will be instrumental in designing more potent and specific therapeutic agents for the treatment of diabetes.

References

- 1. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 2. Acute Inhibition of PI3K-PDK1-Akt Pathway Potentiates Insulin Secretion through Upregulation of Newcomer Granule Fusions in Pancreatic β-Cells | PLOS One [journals.plos.org]

- 3. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Pentadecapeptide Fragment of Islet Neogenesis-Associated Protein Increases Beta-Cell Mass and Reverses Diabetes in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 6. INGAP-Peptide Variants as a Novel Therapy for Type 1 Diabetes: Effect on Human Islet Insulin Secretion and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Islet neogenesis associated protein (INGAP) protects pancreatic β cells from IL-1β and IFNγ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the PI3K/Akt signaling pathway in pancreatic β‐cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the PI3K/Akt signaling pathway in pancreatic β-cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.universityofgalway.ie [research.universityofgalway.ie]

- 15. Full Abstract [abstracts.societyforscience.org]

- 16. mdpi.com [mdpi.com]

- 17. Effects of therapy in type 1 and type 2 diabetes mellitus with a peptide derived from islet neogenesis associated protein (INGAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MEK/ERK Signaling in β-Cells Bifunctionally Regulates β-Cell Mass and Glucose-Stimulated Insulin Secretion Response to Maintain Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High-affinity AKAP7δ–protein kinase A interaction yields novel protein kinase A-anchoring disruptor peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sciforschenonline.org [sciforschenonline.org]

- 21. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]

- 22. researchgate.net [researchgate.net]

Unraveling the Lipophilicity of Sp-5,6-DCl-cBIMPS: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the lipophilic nature of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), a potent and specific activator of cyclic AMP-dependent protein kinase (PKA).[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative measures of its lipophilicity, the experimental protocols for its determination, and its crucial role in cell signaling pathways.

Sp-5,6-DCl-cBIMPS is distinguished by its high lipophilicity, a key attribute that facilitates its permeability across cell membranes, enabling the effective activation of intracellular PKA.[1] This characteristic, combined with its resistance to enzymatic degradation by phosphodiesterases (PDEs), makes it a valuable tool for studying PKA-mediated cellular processes.[3][4]

Quantitative Lipophilicity Data